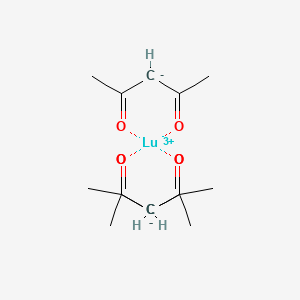
Lutetium(III) acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) acetylacetonate is a coordination compound with the chemical formula Lu(C₅H₇O₂)₃. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its volatility and ability to form adducts with other ligands such as 1,10-phenanthroline and 2,2’-bipyridine .
Preparation Methods
Lutetium(III) acetylacetonate can be synthesized through the reaction of trialkoxylutetium with acetylacetone . The reaction typically involves the following steps:
Reaction of Trialkoxylutetium with Acetylacetone: This method involves mixing trialkoxylutetium with acetylacetone under controlled conditions to form the desired this compound complex.
Industrial Production:
Chemical Reactions Analysis
Lutetium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: This compound can form adducts with other ligands, such as 1,10-phenanthroline and 2,2’-bipyridine.
Thermal Decomposition: The compound is known to decompose under thermal conditions, leading to the formation of free radicals.
Scientific Research Applications
Lutetium(III) acetylacetonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Nanoparticle Research: The compound serves as a precursor for the synthesis of nanoparticles.
Polymer Science: It is utilized in the development of new materials and polymers.
Thermal and Radiation Sensitivity: The compound’s sensitivity to thermal and radiation conditions makes it useful in studies related to polymerization and other chemical processes.
Mechanism of Action
The mechanism of action of lutetium(III) acetylacetonate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination forms a stable chelate ring, which imparts unique chemical properties to the compound . The presence of β-diketone ligands allows for various chemical interactions, including the formation of adducts with other ligands .
Comparison with Similar Compounds
Lutetium(III) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Yttrium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Neodymium(III) acetylacetonate
- Praseodymium(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific chemical properties and applications. This compound is unique due to its volatility and ability to form stable adducts with various ligands .
Properties
Molecular Formula |
C15H21LuO6 |
|---|---|
Molecular Weight |
472.29 g/mol |
IUPAC Name |
lutetium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Lu/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
HXFHOORFYPCGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















